molecular formula C16H14FNO3 B4392306 methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate

methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate

Cat. No.: B4392306
M. Wt: 287.28 g/mol
InChI Key: ZEEHVUYPOUMALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate, also known as MFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzoate ester family and has a molecular weight of 313.31 g/mol.

Mechanism of Action

The mechanism of action of methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha) in vitro. In animal studies, this compound has been shown to reduce inflammation and pain in models of acute and chronic inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate in laboratory experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation.
One limitation of using this compound in laboratory experiments is its potential toxicity, as it has been shown to induce liver damage in animal studies at high doses. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate. One area of interest is the development of this compound derivatives with improved potency and selectivity for COX-2 and HDAC inhibition. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.

Scientific Research Applications

Methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been investigated for its potential use as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Properties

IUPAC Name

methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-10-11(16(20)21-2)7-5-9-14(10)18-15(19)12-6-3-4-8-13(12)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEHVUYPOUMALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.